CPT2
Description
Ditritiomethylphosphane is a compound that falls under the category of tertiary phosphines. Tertiary phosphines are known for their significant role in coordination chemistry and catalysis. Ditritiomethylphosphane, in particular, is characterized by the presence of tritium atoms, which are isotopes of hydrogen, making it a unique compound in terms of its isotopic composition.
Properties
Molecular Formula |
CH5P |
|---|---|
Molecular Weight |
52.040 g/mol |
IUPAC Name |
ditritiomethylphosphane |
InChI |
InChI=1S/CH5P/c1-2/h2H2,1H3/i1T2 |
InChI Key |
SAWKFRBJGLMMES-LLCOILBOSA-N |
Isomeric SMILES |
[3H]C([3H])P |
Canonical SMILES |
CP |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tertiary phosphines, including ditritiomethylphosphane, typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines. This approach is widely used due to its convenience and efficiency .
Industrial Production Methods
Industrial production of ditritiomethylphosphane would likely follow similar synthetic routes as laboratory methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the presence of tritium, a radioactive isotope.
Chemical Reactions Analysis
Types of Reactions
Ditritiomethylphosphane can undergo various types of chemical reactions, including:
Oxidation: Tertiary phosphines can be oxidized to form phosphine oxides.
Reduction: They can also participate in reduction reactions, often acting as reducing agents.
Substitution: Nucleophilic substitution reactions are common, where the phosphine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a suitable leaving group and a nucleophile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ditritiomethylphosphane would yield a phosphine oxide, while reduction might produce a phosphine hydride.
Scientific Research Applications
Ditritiomethylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The isotopic labeling with tritium makes it useful in tracing studies and understanding biochemical pathways.
Industry: Used in the synthesis of specialized materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ditritiomethylphosphane involves its ability to donate electron pairs, making it a strong ligand for metal coordination. This property allows it to form stable complexes with transition metals, which can then participate in various catalytic cycles. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involve coordination and electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butylmethylphosphine: Similar in structure but lacks the tritium atoms.
Triphenylphosphine: A widely used tertiary phosphine with different steric and electronic properties.
Trimethylphosphine: Another tertiary phosphine with a simpler structure.
Uniqueness
Ditritiomethylphosphane’s uniqueness lies in its isotopic composition, which provides distinct advantages in tracing and radiolabeling studies. Its reactivity and coordination properties are also influenced by the presence of tritium, making it a valuable compound in both research and industrial applications.
Biological Activity
Ditritiomethylphosphane, commonly referred to as trimethylphosphine (TMP), is an organophosphorus compound with the formula P(CH₃)₃. This compound has garnered interest in various fields due to its unique biological activities and applications in medicinal chemistry, coordination chemistry, and catalysis. This article explores the biological activity of ditritiomethylphosphane, including its mechanisms of action, applications in research, and relevant case studies.
Overview of Trimethylphosphine
Trimethylphosphine is a colorless liquid known for its unpleasant odor and is classified as a highly basic ligand that forms complexes with many metals. It exhibits a pyramidal molecular structure and is primarily used as a reagent in various chemical transformations, including cross-coupling reactions and as a ligand in coordination complexes .
Trimethylphosphine's biological activity can be attributed to its ability to interact with biological molecules, influencing various biochemical pathways. Notably, it has been shown to:
- Inhibit Neural Activity : RuBi GABA trimethylphosphine, a derivative of trimethylphosphine, suppresses cortical local field potential (LFP) activity in anesthetized mice when activated by blue laser pulses (473 nm). This inhibition indicates its potential role in modulating neural circuits .
- Antimicrobial Properties : Studies have indicated that trimethylphosphine and its derivatives exhibit antimicrobial activity against both Gram-negative and Gram-positive bacteria. The structural characteristics of these compounds contribute to their effectiveness against microbial pathogens .
Case Studies
- Neural Modulation : In a study examining the effects of RuBi GABA trimethylphosphine on cortical activity, researchers found that activation with light led to significant suppression of neural activity in mice. This finding suggests potential applications in neurobiology for studying synaptic transmission and neural circuit dynamics .
- Antimicrobial Activity : A synthesis and structure-activity relationship study demonstrated that trimethylphosphine ligands displayed high antimicrobial activities. The research highlighted the potential for these compounds to serve as templates for developing new antimicrobial agents .
Applications in Research
Trimethylphosphine is widely utilized in various research applications due to its versatile chemical properties:
- Ligand in Coordination Chemistry : It serves as a ligand for metal complexes used in catalysis and organic synthesis. Its ability to stabilize metal ions enhances the efficiency of catalytic reactions .
- Synthesis of Bioactive Compounds : TMP is instrumental in the synthesis of various bioactive compounds, including pharmaceuticals. Its reactivity allows for the formation of complex structures that are crucial in drug development .
Table 1: Physical Properties of Trimethylphosphine
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉P |
| Molecular Weight | 76.09 g/mol |
| Boiling Point | 38-40 °C |
| Melting Point | -86 °C |
| Density | 0.738 g/mL at 20 °C |
Table 2: Biological Activity Summary
Q & A
Basic: What are the key challenges in synthesizing ditritiomethylphosphane, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
Synthesis of ditritiomethylphosphane requires precise control of phosphazene intermediates and tritium incorporation. Challenges include:
- Side reactions (e.g., hydrolysis of tritiated intermediates).
- Isotopic purity due to tritium’s instability.
Optimization Strategies:
- Use anhydrous tetrahydrofuran (THF) to minimize hydrolysis .
- Monitor reactions via thin-layer chromatography (TLC) to track intermediate formation .
- Adjust stoichiometry of tritium sources (e.g., LiN(iPr)₂) to reduce isotopic scrambling .
- Employ low-temperature conditions to stabilize reactive intermediates .
Advanced: How can researchers resolve contradictions in reported spectroscopic data for ditritiomethylphosphane derivatives?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from:
- Isotopic effects (³H vs. ¹H/²H).
- Conformational isomerism in phosphane structures.
Resolution Protocol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
